Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds†

Organic & Biomolecular Chemistry Pub Date: 2014-07-28 DOI: 10.1039/C4OB01188K

Abstract

A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity. This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement. This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes.

Graphical abstract: Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds
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